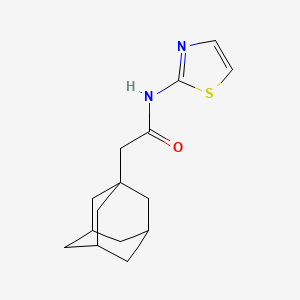

2-(1-adamantyl)-N-1,3-thiazol-2-ylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(1-adamantyl)-N-1,3-thiazol-2-ylacetamide and related compounds involves several key steps, including esterification and cyclocondensation reactions. One study describes the synthesis of adamantyl-thiadiazole derivatives, highlighting the use of adamantane-1-carboxylic acid and various reagents to create a range of derivatives with potential antimicrobial and anti-inflammatory activities (Kadi et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-(1-adamantyl)-N-1,3-thiazol-2-ylacetamide derivatives has been determined using crystallography and spectroscopic methods. The crystal structure reveals significant insights into the arrangement and orientation of the adamantyl group relative to the thiazole ring, contributing to the compound's stability and interactions. For instance, a study on related adamantyl derivatives shows how the crystal packing and hydrogen bonding layers contribute to the molecular structure's stability and interactions (Peroković et al., 2013).

Chemical Reactions and Properties

Adamantyl-thiazole compounds undergo various chemical reactions, leading to a broad spectrum of derivatives with diverse biological activities. These reactions include esterification, cyclization, and substitution, which are crucial for tailoring the compound's properties for specific applications. The antimicrobial and anti-inflammatory activities of these compounds are noteworthy, as demonstrated by their effectiveness against bacterial and fungal pathogens (Kadi et al., 2007).

Orientations Futures

While specific future directions for 2-(1-adamantyl)-N-1,3-thiazol-2-ylacetamide are not mentioned, research in adamantane chemistry, particularly involving double-bonded adamantane derivatives, is considered promising. These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Another study discusses a simple method of obtaining 2-(1-adamantyl)furans using a smaller amount of catalyst, providing a higher yield of the target products, as well as the possibility of varying the substituents in the furan ring .

Propriétés

IUPAC Name |

2-(1-adamantyl)-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2OS/c18-13(17-14-16-1-2-19-14)9-15-6-10-3-11(7-15)5-12(4-10)8-15/h1-2,10-12H,3-9H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHKABRSUMSQLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5162171.png)

![N-[2-methyl-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5162176.png)

![3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5162189.png)

![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5162195.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5162212.png)

![3-[4-(2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5162219.png)

![2-[(2-fluorophenoxy)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5162222.png)

![diethyl {3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5162240.png)

![N-ethyl-2-[(2-fluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5162268.png)